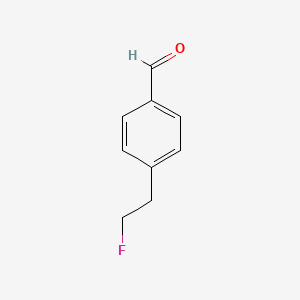

4-(2-Fluoroethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Fluoroethyl)benzaldehyde is a chemical compound with the molecular weight of 152.17 . It is a liquid at room temperature .

Molecular Structure Analysis

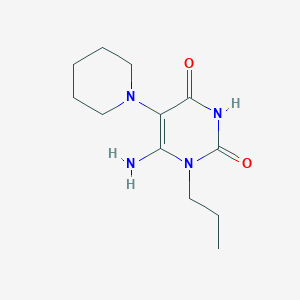

The InChI code for 4-(2-Fluoroethyl)benzaldehyde is1S/C9H9FO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom. Physical And Chemical Properties Analysis

4-(2-Fluoroethyl)benzaldehyde is a liquid at room temperature .Applications De Recherche Scientifique

Pd-Catalyzed Ortho C-H Methylation and Fluorination

- Application : This study demonstrates the use of benzaldehydes, including 4-(2-Fluoroethyl)benzaldehyde, in palladium-catalyzed ortho C-H methylation and fluorination. These reactions are facilitated using orthanilic acids as transient directing groups, indicating potential in organic synthesis and pharmaceutical applications (Chen & Sorensen, 2018).

Fluorinated Microporous Polyaminals Synthesis

- Application : Benzaldehydes, including variants like 4-(2-Fluoroethyl)benzaldehyde, were used in synthesizing fluorinated microporous polyaminal networks. These have shown increased specific surface areas and enhanced CO2 adsorption capacities, suggesting applications in environmental science and gas separation technologies (Li, Zhang, & Wang, 2016).

Photocatalysis for Benzyl Alcohol Conversion

- Application : In photocatalytic processes, benzaldehydes, including 4-(2-Fluoroethyl)benzaldehyde, are used for the selective conversion of benzyl alcohol to benzaldehyde. This indicates its relevance in green chemistry and sustainable industrial processes (Lima et al., 2017).

Benzaldehyde Production Enhancement

- Application : The research shows how benzaldehydes, including 4-(2-Fluoroethyl)benzaldehyde, can be used in enhancing the production of benzaldehyde through biotransformation processes. This has implications in the flavor industry and biotechnological applications (Craig & Daugulis, 2013).

Fluorescent Probes Development

- Application : Benzaldehydes, including 4-(2-Fluoroethyl)benzaldehyde, have been utilized in the development of fluorescent probes for biochemical applications. This showcases its potential in medical diagnostics and biochemical research (Lin et al., 2008).

Catalysis for Alcohol Oxidation

- Application : Studies have explored using benzaldehydes in catalytic processes for the oxidation of alcohols to aldehydes. This application is significant in chemical manufacturing and industrial catalysis (Iraqui, Kashyap, & Rashid, 2020).

Safety and Hazards

The safety information for 4-(2-Fluoroethyl)benzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

Mécanisme D'action

Target of Action

4-(2-Fluoroethyl)benzaldehyde, a derivative of fluorobenzaldehyde, primarily targets cellular antioxidation systems . The compound interacts with key components of these systems, such as superoxide dismutases and glutathione reductase . These enzymes play crucial roles in protecting cells from oxidative stress, thereby maintaining cellular homeostasis .

Mode of Action

The compound’s mode of action involves disrupting cellular antioxidation . It interacts with its targets, leading to destabilization of cellular redox homeostasis . This disruption can inhibit microbial growth, making 4-(2-Fluoroethyl)benzaldehyde potentially useful in antimicrobial applications .

Biochemical Pathways

4-(2-Fluoroethyl)benzaldehyde affects the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of individual phenolic compounds . The compound can also be used to make a variety of Schiff base compounds through a condensation reaction , some of which have antimicrobial properties .

Pharmacokinetics

Benzaldehyde, a structurally similar compound, is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . After absorption, it is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .

Result of Action

The primary result of 4-(2-Fluoroethyl)benzaldehyde’s action is the disruption of cellular antioxidation . This disruption can inhibit the growth of certain microbes, suggesting potential antimicrobial applications . Additionally, due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds .

Propriétés

IUPAC Name |

4-(2-fluoroethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJGCWNKTIXIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCF)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2462426.png)

![2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2462430.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B2462433.png)

![1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2462435.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)acetamide](/img/structure/B2462442.png)

![1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2462445.png)

![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2462447.png)